molecular formula C9H10N2O B1423966 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190316-49-4

6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1423966
CAS No.: 1190316-49-4
M. Wt: 162.19 g/mol
InChI Key: HJYBLCICEKHSRX-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 850785-50-1) is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₁₀H₁₂N₂OS, with a molecular weight of 208.28 g/mol . The structure includes a methoxy (-OCH₃) group at position 6 and a methyl (-CH₃) group at position 2, which significantly influence its electronic and steric properties. This compound is of interest in medicinal chemistry due to the versatility of the pyrrolopyridine scaffold in targeting enzymes and receptors, particularly in kinase inhibition and central nervous system (CNS) modulation .

Properties

IUPAC Name

6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-8-9(11-6)4-7(12-2)5-10-8/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYBLCICEKHSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-methylpyridine and 6-methoxypyridine as starting materials. The reaction may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the pyridine ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), nucleophilic substitution using sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new synthetic methodologies .

Biological Activities

Research has indicated that this compound possesses several biological activities:

  • Anticancer Properties : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies demonstrate that it can significantly reduce the proliferation of breast cancer cells and induce apoptosis through FGFR inhibition .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating broader applications in pharmacology beyond oncology .

Medicinal Applications

Ongoing research focuses on exploring the therapeutic potential of this compound in drug discovery. Its ability to target specific molecular pathways makes it a promising candidate for developing new treatments for conditions such as cancer and possibly other diseases influenced by FGFR signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

Study FocusFindings
Cancer TherapyIn vitro studies showed that this compound inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis through FGFR inhibition .
Antimicrobial ActivitySimilar pyrrole derivatives exhibited antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
Metabolic PathwaysUnderstanding its metabolic pathways is crucial for optimizing therapeutic efficacy; metabolism involves oxidation and conjugation reactions facilitating excretion from the body .

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 6-OCH₃, 2-CH₃ 208.28 850785-50-1 Potential kinase/CNS modulation
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 6-Br, 2-CH₃ 211.06 1190319-51-7 Halogenated analog for cross-coupling
2-Methyl-1H-pyrrolo[2,3-b]pyridine 2-CH₃ (isomeric pyrrolopyridine) 132.17 23612-48-8 Core structure for SAR studies
6-Methoxy-1H-pyrrolo[2,3-b]pyridine 6-OCH₃ (positional isomer) 164.17 896722-53-5 Solubility-driven design
6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Partially saturated ring 150.18 CID 83479498 Reduced aromaticity for CNS targeting

Key Observations :

Halogenated analogs (e.g., 6-bromo) are often intermediates in Suzuki-Miyaura cross-coupling reactions for functionalization .

Positional Isomerism :

  • The positional isomer 6-methoxy-1H-pyrrolo[2,3-b]pyridine (pyrrolo[2,3-b]pyridine core) exhibits lower molecular weight and altered electronic properties due to the shifted nitrogen atom, affecting binding affinity in kinase inhibitors .

Ring Saturation :

  • The dihydro analog (6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ) sacrifices aromaticity for increased flexibility, which may enhance CNS penetration by reducing planar rigidity .

Functional Analogues with Fused Heterocycles

Table 2: Functional Analogues with Expanded Heterocyclic Systems

Compound Name Core Structure Key Features Applications References
5-Chloro-3-(6-methoxy-2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine + pyridine Dual heterocyclic motifs Kinase inhibition (e.g., RON variants)
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine + pyrimidine Thioether and chloro substituents Antibacterial agents
5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine + tetrahydropyridine Propoxy linker for pharmacokinetic tuning Neuropharmacology

Key Observations :

Hybrid Structures :

  • Compounds like 5-chloro-3-(6-methoxy-2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine integrate additional heterocycles (e.g., pyridine) to enhance target engagement via multi-point hydrogen bonding, as seen in kinase inhibitors .
  • The 1-(5-chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine derivative demonstrates how pyrimidine fusion can introduce steric bulk and electrophilic sites for covalent binding .

Pharmacokinetic Modifications :

  • The 5-propoxy-3-(tetrahydropyridinyl) analog incorporates a flexible alkoxy chain and a partially saturated ring to optimize blood-brain barrier permeability and metabolic stability .

Biological Activity

6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is a compound that has gained attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cellular processes, and relevant research findings.

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The compound binds to the extracellular ligand-binding domains of FGFRs, inhibiting their kinase activity. This interaction affects several critical biochemical pathways, including:

  • RAS-MEK-ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K-Akt pathway

The inhibition of FGFRs leads to significant cellular effects such as reduced cell proliferation and increased apoptosis in cancer cells, particularly breast cancer cells.

This compound exhibits various biochemical properties that contribute to its biological activity:

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Stability : The compound is stable under inert atmosphere and low temperatures (e.g., -20°C).

Cellular Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. The compound's effects vary based on dosage; low to moderate doses have been shown to effectively inhibit tumor growth with minimal toxicity in animal models.

Table 1: Summary of Biological Effects

EffectDescription
Cell ProliferationInhibition observed in breast cancer cells
ApoptosisInduction in cancer cell lines
Tumor Growth InhibitionEffective at low to moderate doses
ToxicityMinimal at therapeutic doses

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : Research indicates that this compound can inhibit FGFRs involved in tumor growth. For example, it has been shown to significantly reduce the proliferation of 4T1 breast cancer cells and induce apoptosis through FGFR inhibition .
  • Antimicrobial Activity : While primarily studied for its anticancer properties, there are indications that similar pyrrole derivatives exhibit antimicrobial activities against various pathogens. This suggests potential broader applications in pharmacology .
  • Metabolic Pathways : The metabolism of this compound involves oxidation and conjugation reactions that facilitate its excretion from the body. Understanding these pathways is crucial for optimizing its therapeutic efficacy.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The study demonstrated:

  • A significant reduction in tumor size compared to control groups.
  • A marked increase in apoptotic markers within the tumor tissue.

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents. For example, methyl groups can be introduced via alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature . Methoxy groups are often installed via nucleophilic substitution or O-methylation under basic conditions. Key steps include protecting/deprotecting pyrrole NH groups (e.g., using TsCl) to prevent side reactions . Optimization of temperature (e.g., 105°C for coupling reactions) and catalyst loading (e.g., Pd(PPh₃)₄) is critical for yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxy vs. methyl). Aromatic protons in pyrrolo[3,2-b]pyridine appear as distinct doublets in δ 6.5–8.5 ppm .
  • HPLC-MS : Reversed-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) and ESI-MS detect impurities <0.5% .
  • X-ray crystallography : Resolves ambiguities in substituent positioning for novel derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological targets?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 or 5 to enhance binding to kinase ATP pockets. For example, 3-benzoyl derivatives show improved IC₅₀ values in kinase assays .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl (CF₃) to modulate lipophilicity (logP) and metabolic stability. This approach increased half-life in hepatic microsome studies by 2.5× .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Contradictions between computational predictions and in vitro assays may arise due to solvation effects, requiring free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in biological activity data for pyrrolo[3,2-b]pyridine analogs?

  • Methodological Answer :

  • Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to off-target effects. For example, demethylation of the methoxy group can generate a phenol derivative with unintended receptor binding .
  • Crystallographic Analysis : Resolve conflicting SAR data by comparing co-crystal structures of analogs bound to target proteins (e.g., CRF-1 receptors). Steric clashes caused by 2-methyl groups may explain reduced activity in certain derivatives .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple substituent effects from batch variability in biological assays .

Q. How can reaction conditions be optimized for multi-step synthesis of complex pyrrolo[3,2-b]pyridine derivatives?

  • Methodological Answer :

  • Sequential Protection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive NH sites during halogenation or cross-coupling steps .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling sterically hindered boronic acids. For example, Pd(PPh₃)₄ improves yields in 3,4-dimethoxyphenyl couplings .
  • In Situ Monitoring : Employ ReactIR to track intermediates in real-time, minimizing side products during nitration or oxidation steps (e.g., MnO₂-mediated oxidations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine

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